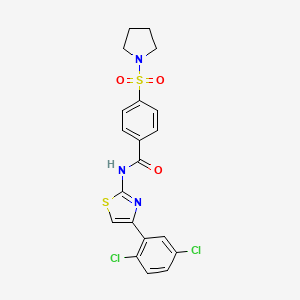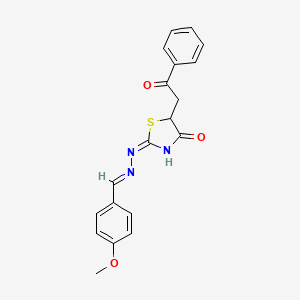
2-(Difluoromethyl)-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Difluoromethyl)-1,3-oxazole-4-carboxamide” is a compound that falls under the category of difluoromethylation processes . Difluoromethylation is a field of research that has seen significant advances, particularly in the formation of X–CF2H bonds where X can be C(sp), C(sp2), C(sp3), O, N, or S . This process has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of “2-(Difluoromethyl)-1,3-oxazole-4-carboxamide” involves difluoromethylation processes. The last decade has seen an increase in metal-based methods that can transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C(sp2)–H bonds has also been achieved through Minisci-type radical chemistry . There have been examples of electrophilic, nucleophilic, radical, and cross-coupling methods to construct C(sp3)–CF2H bonds .Chemical Reactions Analysis
The chemical reactions involving “2-(Difluoromethyl)-1,3-oxazole-4-carboxamide” are primarily based on difluoromethylation processes. The formation of X–CF2H bonds, where X is oxygen, nitrogen, or sulfur, is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .Applications De Recherche Scientifique
Late-stage Difluoromethylation
This compound plays a significant role in late-stage difluoromethylation processes . The process involves the formation of X–CF2H bonds where X can be C(sp), C(sp2), C(sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Photocatalytic Difluoromethylation
“2-(Difluoromethyl)-1,3-oxazole-4-carboxamide” is used in photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds . These reactions are accomplished under mild and environmentally benign conditions .
Pharmaceutical Applications
The difluoromethyl group has garnered particular attention in medicinal chemistry due to the fact that the CF2H moiety is isosteric and isopolar to the –OH and –SH groups . It acts as a lipophilic hydrogen bond donor .
Agrochemical Applications
The introduction of fluoro-substituents into molecules has a striking positive impact on their physical properties including metabolic stability, solubility, and lipophilicity . This is of considerable importance in agrochemical science .
Materials Science Applications
The difluoromethyl group is also of considerable importance in materials science . The introduction of fluoro-substituents into molecules can significantly alter their physical properties .
Antiviral Activity
The compound “2-(Difluoromethyl)-1,3-oxazole-4-carboxamide” might facilitate dramatically improved antiviral activity .
Orientations Futures
The future directions in the field of difluoromethylation, which includes “2-(Difluoromethyl)-1,3-oxazole-4-carboxamide”, involve further advances in the formation of X–CF2H bonds . The field has benefited from the invention of multiple difluoromethylation reagents, and there is potential for further development in this area .
Mécanisme D'action
Target of Action
The compound 2-(Difluoromethyl)-1,3-oxazole-4-carboxamide primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is an important target for the treatment of oncological and non-oncological diseases . It plays a pivotal role as an epigenetic regulator, thereby holding significant promise as a therapeutic target for a range of conditions, including cancer, inflammation, and neurodegenerative diseases .
Mode of Action
The compound interacts with its targets through a unique mechanism. The inhibition mechanism involves the formation of a difluoroacetylhydrazide (DFAcH), which is generated in situ by the HDAC6-catalyzed hydrolysis of the DFMO warhead . This reaction involves the nucleophilic attack of the zinc-bound water to the sp2 carbon adjacent to the difluoromethyl moiety, followed by a ring opening of the oxadiazole .
Biochemical Pathways
The compound affects the biochemical pathways related to the deacetylation of lysine side chains of non-histone proteins . HDAC6, the target of the compound, is primarily located in the cytoplasm and deacetylates lysine side chains of non-histone proteins . It plays a pivotal role in modulating cortactin, the Alzheimer-related tau protein, and the chaperone HSP90 . Consequently, HDAC6 is crucial for various cellular processes, including cell motility, proliferation, apoptosis, and the aggresomal pathway .
Pharmacokinetics
The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of compounds, both of which are critical considerations in the field of medication design .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on HDAC6. By inhibiting HDAC6, the compound can modulate various cellular processes, including cell motility, proliferation, apoptosis, and the aggresomal pathway .
Action Environment
The action environment of the compound can influence its action, efficacy, and stability. For instance, the biological environment can slightly change the molecular structure of DFMO . .
Propriétés
IUPAC Name |
2-(difluoromethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2/c6-3(7)5-9-2(1-11-5)4(8)10/h1,3H,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMLYDXCGDYINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-1,3-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2870754.png)
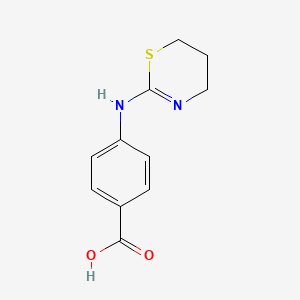
![N-(4-nitrophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2870758.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonyl chloride](/img/structure/B2870759.png)
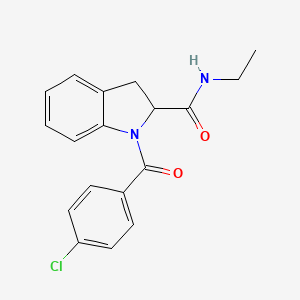
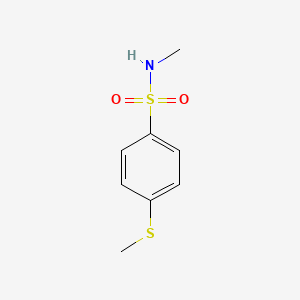

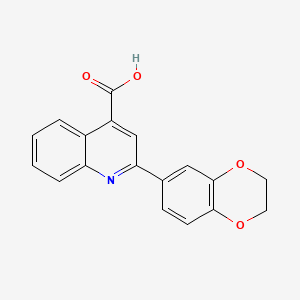
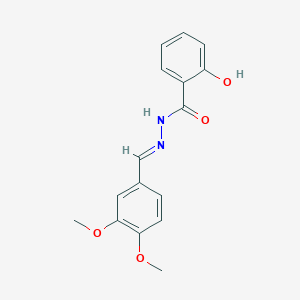
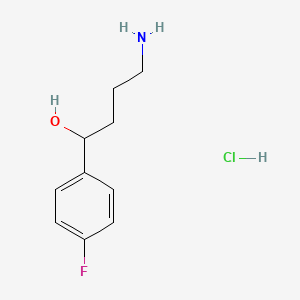
![4-((2,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2870770.png)
methanone](/img/structure/B2870772.png)
